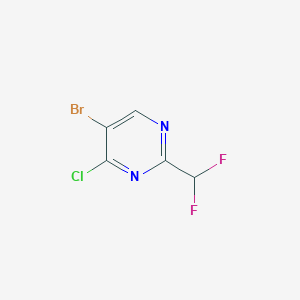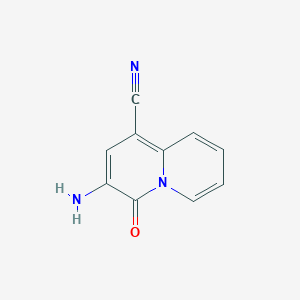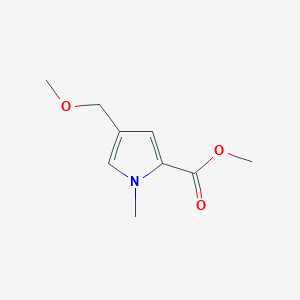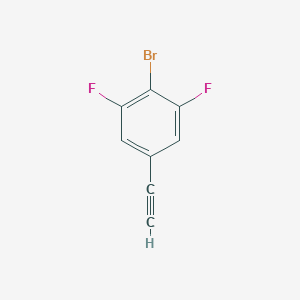![molecular formula C16H25BN2O2 B2583691 3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1609566-88-2](/img/structure/B2583691.png)
3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic molecule. It contains a pyridine ring, a pyrrolidine ring, and a boronic ester group . The boronic ester group is of particular interest due to its high reactivity and stability, making it an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques allow for crystallographic and conformational analyses. Density functional theory (DFT) is often used to calculate the molecular structures, and the results are consistent with the crystal structures obtained by single crystal X-ray diffraction .Aplicaciones Científicas De Investigación
The Chemistry of N-Methyl-3-Dehydropyridinium Ylid
The research by Pan and Shevlin (1997) delves into the chemistry of the N-methyl-3-dehydropyridinium ylid, generated from the reaction of atomic carbon with N-methylpyrrole at low temperatures. This ylid is capable of reacting with hydrogen halides and carbon dioxide, showcasing its potential in chemical syntheses. Deuterium and carbon-13 labeling studies have further elucidated the ylid's rapid rearrangement to another form, providing insights into its dynamic behavior and reactivity in various chemical contexts (Pan & Shevlin, 1997).
Boric Acid Ester Intermediates and Their Structural Insights
Huang et al. (2021) explored boric acid ester intermediates with benzene rings, specifically focusing on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogs. Through a series of substitution reactions, the compounds were synthesized and characterized using various spectroscopic techniques. X-ray diffraction and density functional theory (DFT) were employed to analyze the molecular structures, providing a comprehensive understanding of their physicochemical properties and potential applications in material science and organic synthesis (Huang et al., 2021).
Synthesis and Properties of Pyrrolidine-2,4-diones
Mulholland, Foster, and Haydock (1972) investigated the synthesis of pyrrolidine-2,4-dione derivatives, revealing methods to obtain these compounds through heating and reaction with various agents. This research offers valuable methodologies for producing pyrrolidine-2,4-diones and their anhydro-derivatives, contributing to the field of heterocyclic chemistry and the development of novel organic compounds (Mulholland et al., 1972).
Analytical Methods for Nicotine Determination
Schuh (2014) developed an analytical method for determining nicotine levels in tobacco smoke within ambient air, employing gas chromatography and mass spectrometry. This research is pivotal for environmental monitoring, occupational health, and understanding the impact of tobacco smoke in various settings (Schuh, 2014).
Propiedades
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-12(10-18-11-13)14-7-6-8-19(14)5/h9-11,14H,6-8H2,1-5H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZDXDVIOVDRS-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[C@@H]3CCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

